rel-tert-butyl (3R,4S)-3-hydroxy-4-methoxypiperidine-1-carboxylate

Medicinal Chemistry Stereochemistry Kinetic Resolution

rel-tert-Butyl (3R,4S)-3-hydroxy-4-methoxypiperidine-1-carboxylate (CAS 1638768-91-8) is a cis-configured, racemic N-Boc-protected 3-hydroxy-4-methoxypiperidine derivative with molecular formula C₁₁H₂₁NO₄ and molecular weight 231.29 g/mol. It belongs to the class of chiral piperidine building blocks widely employed in medicinal chemistry as synthetic intermediates for kinase inhibitors, GPCR modulators, and other bioactive molecules.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
Cat. No. B8229899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-tert-butyl (3R,4S)-3-hydroxy-4-methoxypiperidine-1-carboxylate
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)O)OC
InChIInChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-5-9(15-4)8(13)7-12/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1
InChIKeyNTFBBAXIEQBEFW-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-tert-Butyl (3R,4S)-3-hydroxy-4-methoxypiperidine-1-carboxylate: Chiral Piperidine Building Block for Drug Discovery Procurement


rel-tert-Butyl (3R,4S)-3-hydroxy-4-methoxypiperidine-1-carboxylate (CAS 1638768-91-8) is a cis-configured, racemic N-Boc-protected 3-hydroxy-4-methoxypiperidine derivative with molecular formula C₁₁H₂₁NO₄ and molecular weight 231.29 g/mol [1]. It belongs to the class of chiral piperidine building blocks widely employed in medicinal chemistry as synthetic intermediates for kinase inhibitors, GPCR modulators, and other bioactive molecules [2]. The compound features two chiral centers (3R,4S) with defined cis relative stereochemistry, a Boc protecting group enabling orthogonal deprotection strategies, and computed physicochemical properties including XLogP3-AA of 0.5, topological polar surface area (TPSA) of 59 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1].

Why Generic Substitution Fails for rel-tert-Butyl (3R,4S)-3-Hydroxy-4-Methoxypiperidine-1-Carboxylate


Substituting this compound with a closely related piperidine analog—even one differing only in relative stereochemistry (cis vs. trans) or protecting group (e.g., Cbz instead of Boc)—carries quantifiable risk. The cis-(3R,4S) configuration places the 3-hydroxy and 4-methoxy substituents in a syn orientation that dictates distinct conformational preferences and pharmacophoric geometry when elaborated into final bioactive molecules [1]. Published kinetic resolution studies demonstrate that cis- and trans-disubstituted piperidines exhibit disparate reactivity and selectivity (selectivity factors up to s = 52) due to pronounced conformational effects [2]. The N-Boc group provides acid-labile orthogonal deprotection that is incompatible with Cbz (hydrogenolytic) or Fmoc (base-labile) strategies, directly impacting synthetic route design. Furthermore, the racemic nature (rel-) of this compound distinguishes it from enantiopure single-enantiomer variants that command substantially higher cost for asymmetric synthesis applications.

Quantitative Differentiation Evidence: rel-tert-Butyl (3R,4S)-3-Hydroxy-4-Methoxypiperidine-1-Carboxylate vs. Closest Analogs


Cis vs. Trans Diastereomer: Conformational and Reactivity Differentiation in Disubstituted Piperidines

The cis-(3R,4S) configuration of the target compound imposes a syn orientation of the 3-hydroxy and 4-methoxy substituents, a structural feature that directly affects the compound's utility as a chiral building block. In contrast, the trans diastereomer (e.g., tert-butyl (3R,4R)-4-hydroxy-3-methoxypiperidine-1-carboxylate, CAS 2382396-70-3) places these substituents in an anti orientation [1]. Published kinetic resolution studies of disubstituted piperidines have demonstrated that cis- and trans-substituted isomers exhibit pronounced differences in reactivity, with practical selectivity factors (s) reaching up to 52 in catalytic kinetic resolution [2]. A diaxial conformation in 2,3-disubstituted N-Boc-piperidinyl structures has been confirmed by X-ray crystallographic analysis, further evidencing the distinct conformational landscapes accessible to cis- versus trans-configured piperidines [3]. While both diastereomers share identical computed global properties (XLogP3-AA = 0.5, TPSA = 59 Ų, MW = 231.29 g/mol), their three-dimensional spatial arrangement of pharmacophoric elements is fundamentally different, a critical consideration for structure-based drug design [1].

Medicinal Chemistry Stereochemistry Kinetic Resolution

Regioisomeric Differentiation: 3-Hydroxy-4-Methoxy vs. 4-Hydroxy-3-Methoxy Substitution Pattern

The target compound bears a hydroxy group at C-3 and a methoxy group at C-4. Its direct regioisomer, tert-butyl (3S,4R)-4-hydroxy-3-methoxypiperidine-1-carboxylate (CAS 2165509-02-2), swaps these substituent positions [1]. Although the two regioisomers share identical molecular formula (C₁₁H₂₁NO₄) and molecular weight (231.29 g/mol), the positional exchange of hydrogen bond donor (OH) and acceptor (OMe) functionalities alters local electronic and steric properties at each ring position. This regioisomeric difference becomes critical when the building block is used to introduce substituents that engage in specific hydrogen bonding or steric interactions with a biological target. The distinct hydrogen bonding patterns of the two regioisomers can lead to different SAR outcomes in lead optimization programs, as demonstrated across numerous piperidine-based drug discovery campaigns where subtle substituent positional changes have yielded order-of-magnitude differences in target affinity [2].

Medicinal Chemistry SAR Building Block Selection

N-Boc Protecting Group Strategy: Orthogonal Deprotection Advantages Over Cbz and Fmoc Analogs

The target compound features an N-Boc (tert-butyloxycarbonyl) protecting group that enables acid-mediated deprotection (e.g., TFA or HCl) under conditions that leave base-labile (Fmoc) or hydrogenolysis-labile (Cbz) protecting groups intact [1]. This orthogonal deprotection profile is a critical factor in multi-step synthetic route design where chemoselectivity is paramount. In contrast, the corresponding N-Cbz analog (e.g., benzyl 3-hydroxy-4-methoxypiperidine-1-carboxylate) requires hydrogenolysis for deprotection, which is incompatible with substrates bearing alkene, alkyne, or certain heteroaromatic functionalities. The N-Fmoc analog requires basic conditions (piperidine) that may promote epimerization at the C-3 hydroxy-bearing chiral center. The Boc group also imparts characteristic computed physicochemical properties to the target compound: XLogP3-AA = 0.5 and TPSA = 59 Ų, which differ from the corresponding Cbz analog (expected higher logP and larger TPSA due to the phenyl ring) [2]. The choice of N-protecting group directly impacts the lipophilicity and hydrogen bonding capacity of intermediates, influencing chromatographic behavior, solubility, and ultimately the feasibility of downstream synthetic transformations.

Synthetic Chemistry Protecting Group Strategy Peptidomimetics

Racemic (rel-) vs. Enantiopure Form: Cost–Benefit Analysis for Procurement Decisions

The target compound is designated as 'rel-' (relative), indicating it is supplied as a racemic mixture of (3R,4S) and (3S,4R) enantiomers. This racemic form is commercially available from multiple vendors at purity levels of ≥97% (Aladdin Scientific, Cat. No. T630074) and 95% (AK Scientific, Cat. No. 8942EF) , with published pricing of approximately USD 249.90 per 100 mg (Aladdin, ≥97% purity) . In contrast, the single-enantiomer form, tert-butyl (3S,4R)-3-hydroxy-4-methoxypiperidine-1-carboxylate (CAS 1638768-91-8, but specified as single enantiomer), typically commands a significant price premium due to the requirement for chiral resolution or asymmetric synthesis . The racemic mixture is suitable for applications where: (a) the compound serves as an intermediate en route to an achiral product, (b) the downstream chemistry includes a chiral resolution step, or (c) both enantiomers are being evaluated in parallel in a racemate-based screening cascade. Procurement of the racemate over the single enantiomer can represent a cost-effective strategy in early-stage discovery programs where enantiopure material is not yet required.

Chiral Chemistry Procurement Cost Efficiency

Optimal Research and Industrial Application Scenarios for rel-tert-Butyl (3R,4S)-3-Hydroxy-4-Methoxypiperidine-1-Carboxylate


Medicinal Chemistry: Synthesis of Cis-Configured Piperidine-Based Kinase Inhibitors and GPCR Modulators

This building block is ideally suited for constructing cis-3,4-disubstituted piperidine scaffolds in kinase inhibitor and GPCR modulator programs. The syn orientation of the 3-hydroxy and 4-methoxy groups provides a defined three-dimensional pharmacophore that can be elaborated via O-alkylation, Mitsunobu reaction, or oxidation/reductive amination sequences to generate diverse screening libraries. The cis configuration, as evidenced by X-ray crystallographic analysis of related N-Boc-piperidinyl structures, imposes a diaxial conformational preference that can be exploited in structure-based drug design [1]. The N-Boc group allows late-stage deprotection and subsequent N-functionalization (e.g., sulfonylation, amidation, or reductive alkylation) to explore vector diversity at the piperidine nitrogen. This scaffold is particularly relevant for programs targeting kinases where cis-3,4-disubstituted piperidines have demonstrated potent inhibitory activity [2].

Process Chemistry: Racemic Intermediate for Scalable Route Development with Downstream Chiral Resolution

The racemic (rel-) nature of this compound makes it a practical choice for process chemistry route scouting where cost efficiency is paramount. At catalog pricing of approximately USD 250–1,000 per gram (≥97% purity) , the racemate enables economical exploration of synthetic transformations before committing to an enantioselective route. The Boc protecting group is compatible with a wide range of reaction conditions (organometallic reagents, oxidations, reductions) and can be removed quantitatively under acidic conditions (TFA or HCl) without affecting the C-3 hydroxyl or C-4 methoxy groups. This orthogonal deprotection strategy facilitates convergent synthetic approaches where the piperidine nitrogen is revealed late in the synthetic sequence for final fragment coupling [3].

Analytical Chemistry and Quality Control: Use as a Reference Standard for Chiral Purity Method Development

The well-defined cis relative configuration and availability at ≥97% purity (Aladdin Scientific) make this compound suitable as a reference standard for developing chiral HPLC or SFC methods to monitor diastereomeric purity in synthetic campaigns. The distinct InChIKey (NTFBBAXIEQBEFW-DTWKUNHWSA-N) and defined stereochemistry enable unambiguous identification by LC-MS and NMR, facilitating quality control of incoming building blocks and monitoring of epimerization during downstream chemistry [4]. This application is particularly relevant when scaling up from medicinal chemistry to process development, where control of stereochemical purity is a regulatory requirement.

Fragment-Based Drug Discovery (FBDD): Cis-3,4-Disubstituted Piperidine as a Privileged Fragment

The 3-hydroxy-4-methoxypiperidine core, with its balanced physicochemical profile (XLogP3-AA = 0.5, TPSA = 59 Ų, MW = 231.29 g/mol) [4], falls within favorable fragment-like property space. The presence of both hydrogen bond donor (OH) and acceptor (OMe) functionalities in a defined cis spatial arrangement makes this building block an attractive starting point for fragment growing or linking strategies. The N-Boc group can be removed to reveal the secondary amine for direct conjugation to fragment-elaborated scaffolds. The distinct conformational properties of the cis- versus trans-substituted piperidine ring, as demonstrated in kinetic resolution studies (s up to 52) [1], underscore the importance of selecting the correct diastereomer for fragment-based campaigns where three-dimensional shape complementarity to the target protein is critical.

Quote Request

Request a Quote for rel-tert-butyl (3R,4S)-3-hydroxy-4-methoxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.